molecular formula C14H15N3O B11530044 N,N-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine

N,N-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B11530044
M. Wt: 241.29 g/mol
InChI Key: MCUUAHRKWLAAOJ-UHFFFAOYSA-N
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Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N,N-diethyl-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N3O/c1-3-17(4-2)14-13-12(15-9-16-14)10-7-5-6-8-11(10)18-13/h5-9H,3-4H2,1-2H3

InChI Key

MCUUAHRKWLAAOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine, typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compounds in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine exerts its effects involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates, playing a critical role in cellular signaling processes such as cell growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine stands out due to its unique benzofuro[3,2-d]pyrimidine core, which provides a distinct set of biological activities and chemical properties.

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